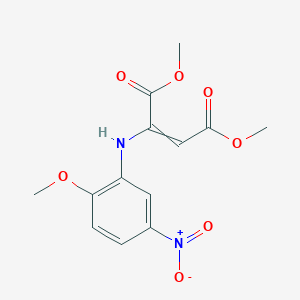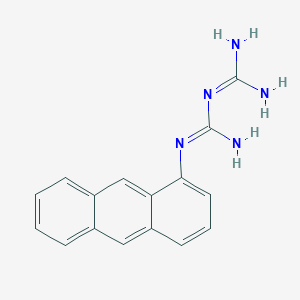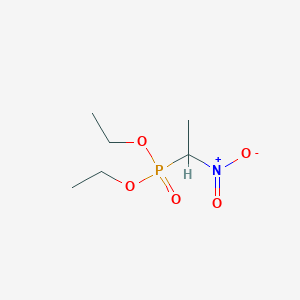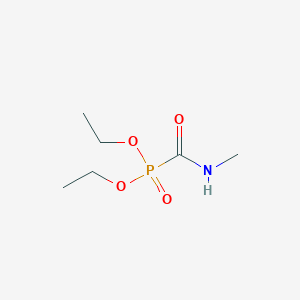
1-diethoxyphosphoryl-N-methylformamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-diethoxyphosphoryl-N-methylformamide is an organophosphorus compound characterized by the presence of a phosphoryl group bonded to a nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry. Its molecular structure consists of a diethoxyphosphoryl group attached to an N-methylformamide moiety, making it a versatile reagent in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-diethoxyphosphoryl-N-methylformamide can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with N-methylformamide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants into the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on a commercial scale .
Análisis De Reacciones Químicas
Types of Reactions
1-diethoxyphosphoryl-N-methylformamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphoramidates.
Reduction: Reduction reactions can yield different phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the diethoxyphosphoryl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various phosphoramidates, phosphine derivatives, and substituted phosphoramidates, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-diethoxyphosphoryl-N-methylformamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate compounds.
Biology: This compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of 1-diethoxyphosphoryl-N-methylformamide involves its interaction with specific molecular targets, such as enzymes and proteins. The phosphoryl group can form covalent bonds with active site residues, leading to the inhibition of enzyme activity. This interaction is crucial in its application as an enzyme inhibitor in biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1-diethoxyphosphoryl-N-methylformamide include:
N-methylformamide: A simpler formamide derivative used in organic synthesis.
Diethyl phosphite: A related organophosphorus compound used in similar reactions.
Dimethylformamide: Another formamide derivative with widespread use as a solvent in organic synthesis.
Uniqueness
This compound stands out due to its unique combination of a diethoxyphosphoryl group and an N-methylformamide moiety. This structure imparts distinct reactivity and makes it a valuable reagent in various chemical transformations .
Propiedades
Número CAS |
59682-40-5 |
|---|---|
Fórmula molecular |
C6H14NO4P |
Peso molecular |
195.15 g/mol |
Nombre IUPAC |
1-diethoxyphosphoryl-N-methylformamide |
InChI |
InChI=1S/C6H14NO4P/c1-4-10-12(9,11-5-2)6(8)7-3/h4-5H2,1-3H3,(H,7,8) |
Clave InChI |
HQZTWFWTJUALHV-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(=O)NC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


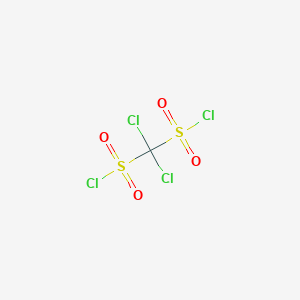

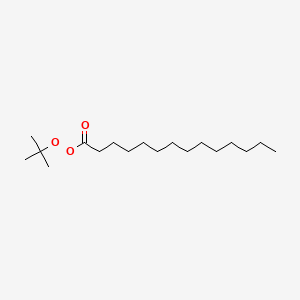

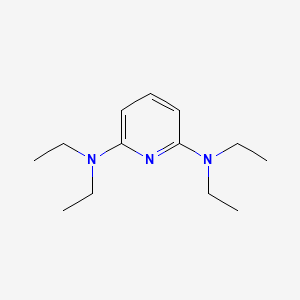
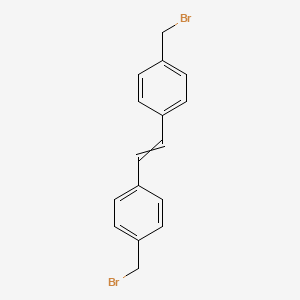

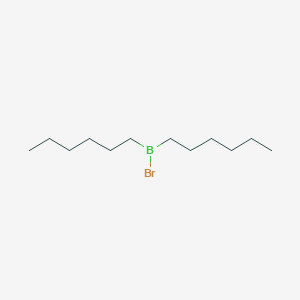
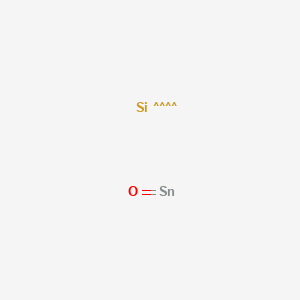
![Methyl [3-(2-formamidophenyl)-3-oxopropyl]carbamate](/img/structure/B14618379.png)
